Cas no 927384-44-9 (2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine)

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine is a boron-containing heterocyclic compound with potential applications in organic synthesis and materials science. Its structure features a naphtho-fused diazaborine core, which imparts stability and unique electronic properties. The presence of a 4-bromophenyl substituent enhances its utility as a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further functionalization. This compound may also serve as a precursor for luminescent materials or optoelectronic devices due to its conjugated system. Its well-defined molecular architecture and synthetic flexibility make it a valuable building block for advanced chemical research.
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine structure
927384-44-9 structure
Product Name:2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
CAS No:927384-44-9
MF:C16H12BBrN2
MW:322.994882583618
MDL:MFCD16038141
CID:1068868
PubChem ID:125307608
Update Time:2025-05-19

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
    • 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho-[1,8-de][1,3,2]diazaborinine
    • p-Bromophenylboronic Acid 1,8-Diaminonaphthalene, Protected
    • AMTB456
    • B3655
    • 4-Bromo-1-(2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaborinyl)benzene
    • 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
    • 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaborine (ACI)
    • AKOS015835642
    • T71468
    • 3-(4-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene
    • 927384-44-9
    • 3-(4-BROMOPHENYL)-2,4-DIAZA-3-BORATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE
    • 3-(4-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13]trideca-1(12),5,7,9(13),10-pentaene
    • AC-27916
    • MFCD16038141
    • SCHEMBL16016656
    • AS-2533
    • CS-0186413
    • 3-(4-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
    • DTXSID00693714
    • C16H12BBrN2
    • 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
    • MDL: MFCD16038141
    • Inchi: 1S/C16H12BBrN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H
    • InChI Key: NKGYQJVDGSWXFR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(B2NC3=C4C(=CC=C3)C=CC=C4N2)=CC=1

Computed Properties

  • Exact Mass: 322.02800
  • Monoisotopic Mass: 322.02769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • PSA: 24.06000
  • LogP: 4.11110

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Security Information

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Pricemore >>

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2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Toluene ;  3 h, reflux
Reference
Synthesis of an organic-soluble π-conjugated [3]rotaxane via rotation of glucopyranose units in permethylated β-cyclodextrin
Terao, Jun; Konoshima, Yohei; Matono, Akitoshi; Masai, Hiroshi; Fujihara, Tetsuaki; et al, Beilstein Journal of Organic Chemistry, 2014, 10, 2800-2808

Production Method 2

Reaction Conditions
1.1 Solvents: Toluene ;  2 h, reflux
Reference
Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki-Miyaura Coupling
Noguchi, Hiroyoshi; Hojo, Kosho; Suginome, Michinori, Journal of the American Chemical Society, 2007, 129(4), 758-759

Production Method 3

Reaction Conditions
1.1 Solvents: Toluene ;  2 h, 120 °C
Reference
The Origin of Catalytic Benzylic C-H Oxidation over a Redox-Active Metal-Organic Framework
Kimberley, Louis; Sheveleva, Alena M. ; Li, Jiangnan; Carter, Joseph H.; Kang, Xinchen; et al, Angewandte Chemie, 2021, 60(28), 15243-15247

Production Method 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Transition metal-free B(dan)-installing reaction (dan: naphthalene-1,8-diaminato): H-B(dan) as a B(dan) electrophile
Li, Jialun; Seki, Michinari; Kamio, Shintaro; Yoshida, Hiroto, Chemical Communications (Cambridge, 2020, 56(47), 6388-6391

Production Method 5

Reaction Conditions
1.1 Solvents: Toluene
Reference
Assembly of high nuclearity clusters from a family of tripodal tris-carboxylate ligands
Argent, Stephen P.; Tarassova, Irina; Greenaway, Alex; Nowell, Harriot; Barnett, Sarah A.; et al, Polyhedron, 2016, 120, 18-29

Production Method 6

Reaction Conditions
1.1 Solvents: Toluene ;  3 h, reflux
Reference
A pH-Stable TbIII-Based Metal-Organic Framework as a Turn-On and Blue-Shift Fluorescence Sensor toward Benzaldehyde and Salicylaldehyde in Aqueous Solution
Wang, Ke; Zheng, Teng-Fei ; Chen, Jing-Lin ; Wen, He-Rui ; Liu, Sui-Jun ; et al, Inorganic Chemistry, 2022, 61(40), 16177-16184

Production Method 7

Reaction Conditions
1.1 Solvents: Water ;  2 h, 60 °C
Reference
Catalyst-free and eco-friendly synthesis of masked haloarylboronic acids R (alkyl or aryl)-B(dan) on water
Liao, Siwei; Hu, Xueyuan; Li, Yanwu; Wang, Xuetong; Li, Dan; et al, Tetrahedron, 2021, 90,

Production Method 8

Reaction Conditions
1.1 Solvents: Toluene ;  rt → 130 °C; 3 h, 130 °C
Reference
Method of preparation of oligomer compound by cross-coupling reaction
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium acetate ,  tert-Butyl nitrite Catalysts: Benzoyl peroxide ,  Tetrabutylammonium chloride Solvents: Acetonitrile ;  8 h, 80 °C
Reference
Preparation method of 2-aryl-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine from Bpin-Bdan, dibenzoyl peroxide and aromatic amine
, China, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Toluene ;  3 h, reflux
Reference
Preparation of thiadiazole-containing rigid polydentate tetracarboxylic acid organic ligand for metal organic framework
, China, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Toluene ;  12 h, 120 °C
Reference
Programmable Fabrication of Monodisperse Graphene Nanoribbons via Deterministic Iterative Synthesis
Yin, Jiangliang; Jacobse, Peter H.; Pyle, Daniel; Wang, Ziyi ; Crommie, Michael F. ; et al, Journal of the American Chemical Society, 2022, 144(35), 16012-16019

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Raw materials

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Preparation Products

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Suppliers

Amadis Chemical Company Limited
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(CAS:927384-44-9)2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
Order Number:A920384
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:13
Price ($):229.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:927384-44-9)2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
A920384
Purity:99%
Quantity:5g
Price ($):229.0
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